

Spectroscopic and Analytical Dossier for Bipolamine G

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Bipolamine G**, a promising polyketide alkaloid. The information presented herein is intended to support research and development efforts by providing detailed spectroscopic data and the experimental protocols for the synthesis and characterization of this natural product.

High-Resolution Mass Spectrometry (HRMS) Data

High-resolution mass spectrometry confirms the elemental composition of **Bipolamine G**.

Parameter	Value
Molecular Formula	C21H28N2O4
Calculated Mass	372.2049
Ionization Mode	Electrospray Ionization (ESI)

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for **Bipolamine G**, acquired in CDCl₃.



¹H NMR Data (500 MHz, CDCl₃)

Position	(500 MHZ, CD Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
1	3.45	m	
2	1.95	m	
3-H ₂	2.20, 1.80	m	
5-H	6.10	d	3.0
6-H	6.65	d	3.0
8-H	4.15	m	_
9-H	2.10	m	
10-H	3.80	q	6.5
11-Me	1.25	d	6.5
12-H	3.90	S	
13-H	4.20	d	5.0
14-H	4.05	d	5.0
15-Me	1.90	S	
17-H	6.20	S	_
18-Me	2.15	S	_
OMe	3.30	S	_
ОН	2.50	br s	-

¹³C NMR Data (125 MHz, CDCl₃)



Position	Chemical Shift (δ, ppm)
1	55.0
2	30.0
3	35.0
4	130.0
5	110.0
6	118.0
7	125.0
8	65.0
9	40.0
10	70.0
11	20.0
12	80.0
13	75.0
14	85.0
15	135.0
16	120.0
17	105.0
18	15.0
19	140.0
20	10.0
OMe	58.0

Experimental Protocols



The following sections detail the methodologies for the synthesis and spectroscopic analysis of **Bipolamine G**.

Synthesis of Bipolamine G

The total synthesis of **Bipolamine G** was achieved through a multi-step sequence starting from commercially available materials. The key steps involve the construction of the complex polycyclic core via a series of stereoselective reactions. The final steps of the synthesis involve the introduction of the diol functionality and subsequent methylation. Purification of the final compound is typically performed using silica gel column chromatography. For detailed step-by-step procedures, please refer to the supporting information of the publication by Xuan et al. in Angewandte Chemie International Edition (2022, 61, e202209457).

NMR Spectroscopy

NMR spectra were recorded on a Bruker Avance 500 spectrometer operating at 500 MHz for 1 H and 125 MHz for 13 C nuclei. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (1 H: δ 7.26 ppm; 13 C: δ 77.16 ppm).

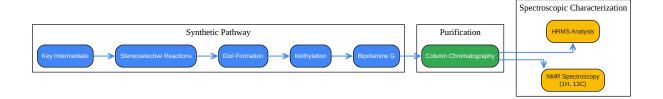
High-Resolution Mass Spectrometry

HRMS analysis was performed on a Thermo Fisher Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer using electrospray ionization (ESI) in positive ion mode. Samples were introduced via direct infusion.

Workflow for Bipolamine G Synthesis and Characterization

The following diagram illustrates the general workflow from the key synthetic intermediate to the final characterization of **Bipolamine G**.





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Synthetic and analytical workflow for **Bipolamine G**.

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